
O,O-Diethyl (2-((2,4-dichlorophenyl)imino)-1-pyrrolidinyl)phosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is fat-soluble and has been utilized to protect crops from pests, ensuring better yield and quality.
Métodos De Preparación
The synthesis of O,O-Diethyl (2-((2,4-dichlorophenyl)imino)-1-pyrrolidinyl)phosphonothioate involves the reaction of 2,4-dichlorophenol with diethyl thiophosphoryl chloride . This reaction requires careful control of conditions to ensure the formation of the desired product and minimize by-products. Industrial production methods typically involve large-scale synthesis under controlled conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
O,O-Diethyl (2-((2,4-dichlorophenyl)imino)-1-pyrrolidinyl)phosphonothioate undergoes several types of chemical reactions:
Hydrolysis: It can be hydrolyzed in the presence of strong acids or bases.
Oxidation: The compound is susceptible to oxidative degradation, leading to the formation of more toxic metabolites.
Substitution: The compound can undergo substitution reactions, particularly involving the phosphorothioate group.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. Major products formed from these reactions include more polar conjugates and various degradation products.
Aplicaciones Científicas De Investigación
O,O-Diethyl (2-((2,4-dichlorophenyl)imino)-1-pyrrolidinyl)phosphonothioate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organophosphorus pesticides.
Biology: Research on its effects on various pests and its mechanism of action on the nervous system.
Medicine: Studies on its potential toxicological effects and antidotes for organophosphate poisoning.
Mecanismo De Acción
The mechanism of action of O,O-Diethyl (2-((2,4-dichlorophenyl)imino)-1-pyrrolidinyl)phosphonothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system . By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to the paralysis and death of the target pests. The molecular targets and pathways involved include the acetylcholinesterase enzyme and the cholinergic signaling pathway.
Comparación Con Compuestos Similares
O,O-Diethyl (2-((2,4-dichlorophenyl)imino)-1-pyrrolidinyl)phosphonothioate is compared with other organophosphorus compounds such as:
Parathion: Another organophosphate insecticide with a similar mechanism of action but higher toxicity to non-target organisms.
Malathion: A less toxic organophosphate used in both agricultural and residential pest control.
Chlorpyrifos: Widely used in agriculture but has raised concerns due to its potential health effects on humans.
The uniqueness of this compound lies in its specific structure, which provides a balance between efficacy and safety, making it a valuable tool in pest management .
Propiedades
Número CAS |
51170-88-8 |
|---|---|
Fórmula molecular |
C14H19Cl2N2O2PS |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)-1-diethoxyphosphinothioylpyrrolidin-2-imine |
InChI |
InChI=1S/C14H19Cl2N2O2PS/c1-3-19-21(22,20-4-2)18-9-5-6-14(18)17-13-8-7-11(15)10-12(13)16/h7-8,10H,3-6,9H2,1-2H3 |
Clave InChI |
ZUKDVWDQVMTXAO-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(N1CCCC1=NC2=C(C=C(C=C2)Cl)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


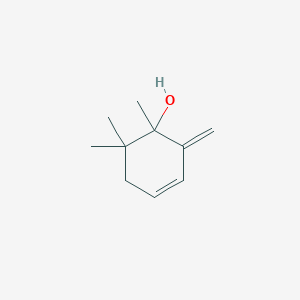
![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
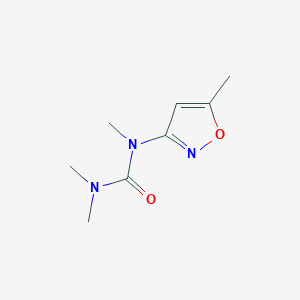
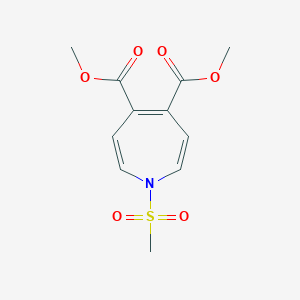
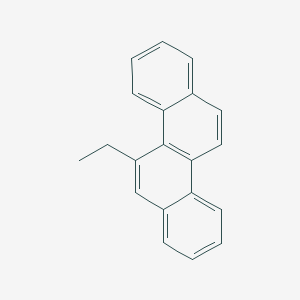
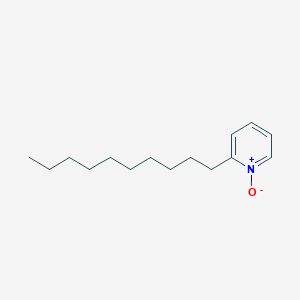

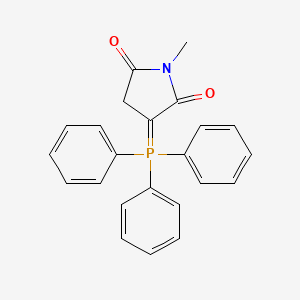
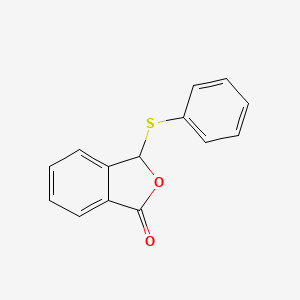
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)


![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
